molecular formula C14H11N3O4 B2373629 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide CAS No. 2034337-25-0

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide

Cat. No.: B2373629
CAS No.: 2034337-25-0
M. Wt: 285.259
InChI Key: FWPIFVSOVPTCLR-UHFFFAOYSA-N
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Description

The compound “N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide” is a complex organic molecule. It contains a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . This core is substituted with a furan-3-carboxamide group and an ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,4-b]pyridine core, the furan-3-carboxamide group, and the ethyl group. The exact 3D structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolo[3,4-b]pyridine core and the furan-3-carboxamide group. These groups contain several functional groups that could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolo[3,4-b]pyridine core and the furan-3-carboxamide group could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Research in heterocyclic chemistry often focuses on the synthesis and characterization of compounds with complex structures, such as those incorporating pyrrolopyridine and furan units. For example, the synthesis of novel heterocyclic systems through acid-catalyzed transformations, leading to the creation of new fused heterocyclic compounds, showcases the methodological advancements in the field (Stroganova, Vasilin, & Krapivin, 2016)[https://consensus.app/papers/transformations-stroganova/550f3e78c72f534aad9044bb6f0fb080/?utm_source=chatgpt]. Similarly, research on the condensation reactions leading to pyrimidin-4(3H)-ones with various heterocyclic substituents demonstrates the diversity of synthetic routes available for constructing heterocyclic compounds (Brown & Cowden, 1982)[https://consensus.app/papers/unfused-heterobicycles-amplifiers-phleomycin-range-brown/c38873f7b5485196a11c35cb424c2fee/?utm_source=chatgpt].

Applications in Material Science and Biology

Some heterocyclic compounds, including those with furan and pyrrole motifs, have been investigated for their potential applications in material science and as biological agents. For example, pyrrole and furan-based pyridine/pyridinium bisamides have been explored for their applications in supramolecular gelators, cation binding, and as vehicles for drug delivery (Panja, Ghosh, & Ghosh, 2018)[https://consensus.app/papers/pyridinepyridinium-bisamides-materials-aggregation-panja/69025eb547e85edfbca18f0f1a8449d3/?utm_source=chatgpt]. Moreover, the antioxidative activity of heterocyclic compounds found in coffee volatiles, produced by the Maillard reaction, highlights the relevance of such compounds in food chemistry and potential health benefits (Yanagimoto, Lee, Ochi, & Shibamoto, 2002)[https://consensus.app/papers/activity-compounds-coffee-volatiles-produced-maillard-yanagimoto/17ef79a47c2959fe90443de213ec50ce/?utm_source=chatgpt].

Future Directions

The study of compounds with a pyrrolo[3,4-b]pyridine core is an active area of research, particularly in the development of new antitubercular agents . Therefore, “N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide” and similar compounds could be of interest in future research in this area.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-12(9-3-7-21-8-9)16-5-6-17-13(19)10-2-1-4-15-11(10)14(17)20/h1-4,7-8H,5-6H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPIFVSOVPTCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=COC=C3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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